4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO4S/c1-11(2)12(3,4)22-14(21-11)8-5-6-10(23(18,19)20)9(7-8)13(15,16)17/h5-7H,1-4H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVCPGASCQEZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864801-79-5 | |
| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that incorporates a boron-containing moiety. This unique structure suggests potential biological activities that warrant investigation. Sulfonamides are known for their antibacterial properties, while boron-containing compounds have been explored for various therapeutic applications, including cancer treatment and enzyme inhibition.
- Molecular Formula : C13H16B F3 N O4 S
- Molecular Weight : 335.24 g/mol
- CAS Number : 181219-01-2
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of sulfonamide derivatives. For instance, compounds similar to the target compound have shown activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.5 to 8 μg/mL against various strains, indicating potential efficacy in treating resistant infections .
Anticancer Potential
The incorporation of boron into drug design has led to promising results in cancer therapy. Boron-containing compounds have been shown to inhibit key enzymes involved in tumor growth and proliferation. For example, studies have reported that certain boronates exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with reduced side effects .
The mechanism by which sulfonamides exert their antibacterial effects typically involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to cell death. The addition of a dioxaborolane group may enhance the binding affinity or alter the pharmacokinetic properties of the compound .
Study 1: Antimicrobial Efficacy
A study evaluated a series of sulfonamide derivatives against M. tuberculosis. The results indicated that some derivatives had an MIC as low as 0.48 μg/mL against multidrug-resistant strains. The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines demonstrated that boron-containing sulfonamides could inhibit cell proliferation effectively. One compound showed an IC50 value of 0.6 μM against a specific cancer target enzyme, suggesting significant anticancer potential .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the target compound has favorable absorption characteristics with promising bioavailability profiles. Safety assessments indicate that related compounds exhibit low acute toxicity levels in animal models, making them suitable candidates for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
